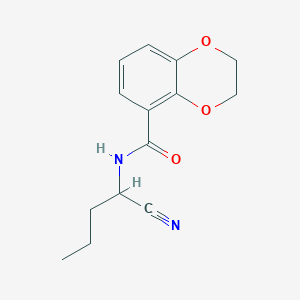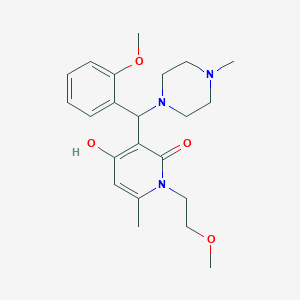
N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide (CBDP) is a chemical compound that has been studied for its potential use in scientific research. It is a synthetic cannabinoid that has shown promise in a variety of applications, including as a tool for studying the endocannabinoid system and as a potential therapeutic agent.
Wirkmechanismus
N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide acts as an agonist at the CB1 and CB2 receptors, which are G protein-coupled receptors that are involved in a variety of physiological processes, including pain sensation, mood regulation, and immune function. Activation of these receptors by N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide leads to a variety of downstream effects, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) signaling pathways.
Biochemical and Physiological Effects:
N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the release of glutamate and dopamine in the brain, which may contribute to its potential therapeutic effects in conditions such as anxiety and depression. It has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of conditions such as arthritis and inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide has a number of advantages as a tool for scientific research. It is a potent agonist at the CB1 and CB2 receptors, which makes it useful for studying the endocannabinoid system. It is also a synthetic compound, which means that it can be easily synthesized and purified for use in laboratory experiments.
However, there are also some limitations to the use of N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide in laboratory experiments. For example, it has been shown to have some off-target effects, which may complicate the interpretation of experimental results. Additionally, its potency may make it difficult to use at low concentrations, which can be important for studying the effects of more subtle changes in receptor activation.
Zukünftige Richtungen
There are a number of future directions for research on N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide. One potential area of research is the development of more selective agonists for the CB1 and CB2 receptors, which may have fewer off-target effects. Another area of research is the investigation of the potential therapeutic effects of N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide in a variety of conditions, including anxiety, depression, and inflammatory diseases. Finally, further research is needed to fully understand the biochemical and physiological effects of N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide and its potential as a tool for studying the endocannabinoid system.
Synthesemethoden
N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide can be synthesized using a variety of methods, including the reaction of 1-butylamine with 1,2-dihydro-1,4-benzodioxin-6-carboxylic acid followed by the addition of cyanogen bromide. The resulting product is then purified and characterized using a variety of analytical techniques.
Wissenschaftliche Forschungsanwendungen
N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide has been studied for its potential use in a variety of scientific research applications. It has been shown to act as a potent agonist at the CB1 and CB2 receptors, which are part of the endocannabinoid system. This makes it a useful tool for studying the physiological and biochemical effects of cannabinoid receptor activation.
Eigenschaften
IUPAC Name |
N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-2-4-10(9-15)16-14(17)11-5-3-6-12-13(11)19-8-7-18-12/h3,5-6,10H,2,4,7-8H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMWZFBMPAPVFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C#N)NC(=O)C1=C2C(=CC=C1)OCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanobutyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-(4-Benzylpiperidin-1-yl)-3-[(4-bromophenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2388007.png)

![Methyl 2'-amino-1-isobutyl-6'-(2-methoxyethyl)-7'-methyl-2,5'-dioxo-5',6'-dihydrospiro[indoline-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2388010.png)
![5-[4-(Trifluoromethyl)phenyl]-2H-tetrazole-2-acetic acid](/img/structure/B2388014.png)




![(E)-2-(2-bromophenyl)-5-(3-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2388020.png)
![(4-(azepan-1-ylsulfonyl)phenyl)(2-(methylthio)-1H-benzo[d]imidazol-1-yl)methanone](/img/structure/B2388022.png)
![2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid](/img/structure/B2388023.png)
![(Z)-2-methyl-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2388027.png)